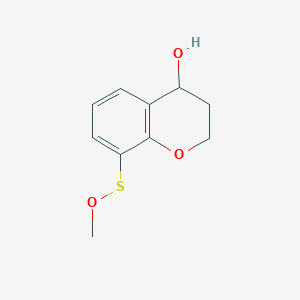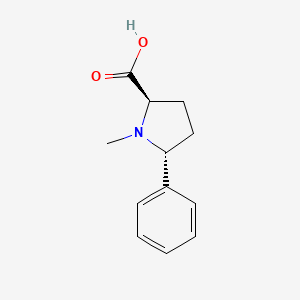
(2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine carboxylates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts to induce the formation of the (2R,5R) configuration. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the production costs. The use of green chemistry principles, such as solvent recycling and waste reduction, is also becoming increasingly important in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of neurotransmitters such as dopamine and serotonin, which play crucial roles in mood regulation, reward, and addiction. The compound may also influence the activity of enzymes like monoamine oxidase and tyrosine hydroxylase, leading to changes in neurotransmitter levels.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidinone derivatives: These compounds share a similar pyrrolidine ring structure and exhibit diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Phenolic compounds: Known for their antioxidant and anti-inflammatory properties, phenolic compounds also contain a benzene ring with a hydroxyl group, similar to the phenyl group in (2R,5R)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid.
Uniqueness
This compound is unique due to its specific chiral configuration and its ability to modulate neurotransmitter systems. This makes it a valuable compound for research in neuropharmacology and drug development.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
(2R,5R)-1-methyl-5-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-13-10(7-8-11(13)12(14)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,15)/t10-,11-/m1/s1 |
Clave InChI |
PQKQBLZTEYWSMY-GHMZBOCLSA-N |
SMILES isomérico |
CN1[C@H](CC[C@@H]1C(=O)O)C2=CC=CC=C2 |
SMILES canónico |
CN1C(CCC1C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


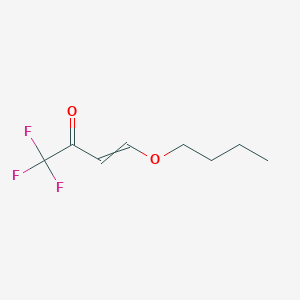
![[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759988.png)
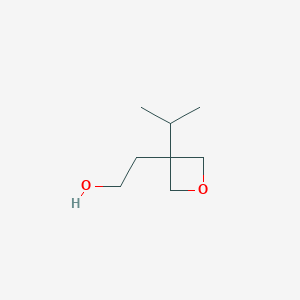
![Ethyl[(2-methylphenyl)sulfanyl]amine](/img/structure/B11759996.png)
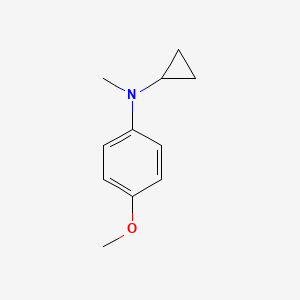
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,3-difluorophenyl)methyl]amine](/img/structure/B11760007.png)
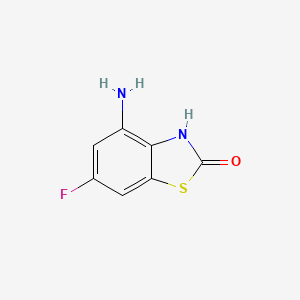


![[(3-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760035.png)
![[Amino(cyclopropyl)methyl]diethylamine](/img/structure/B11760043.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11760050.png)
